molecular formula C24H15ClN2O7 B12465434 2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid

2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid

Cat. No.: B12465434
M. Wt: 478.8 g/mol
InChI Key: NIWVJPOUDLUHQO-UHFFFAOYSA-N
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Description

2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines multiple functional groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoindoline core: This can be achieved through the reaction of phthalic anhydride with an appropriate amine under acidic conditions.

    Introduction of the acetyloxy group: This step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

    Coupling with 4-chlorobenzoic acid: The final step involves the coupling of the intermediate with 4-chlorobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The phenyl ring can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom on the benzoic acid moiety can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-[({2-[3-(hydroxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid
  • 2-[({2-[3-(methoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid

Uniqueness

The presence of the acetyloxy group in 2-[({2-[3-(acetyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-4-chlorobenzoic acid distinguishes it from similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique for specific applications.

Properties

Molecular Formula

C24H15ClN2O7

Molecular Weight

478.8 g/mol

IUPAC Name

2-[[2-(3-acetyloxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]-4-chlorobenzoic acid

InChI

InChI=1S/C24H15ClN2O7/c1-12(28)34-16-4-2-3-15(11-16)27-22(30)17-7-5-13(9-19(17)23(27)31)21(29)26-20-10-14(25)6-8-18(20)24(32)33/h2-11H,1H3,(H,26,29)(H,32,33)

InChI Key

NIWVJPOUDLUHQO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=C(C=CC(=C4)Cl)C(=O)O

Origin of Product

United States

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